3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole

Physicochemical profiling Drug-likeness Chromatographic method development

3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-benzothiepino[5,4-c]pyrazole (CAS 477871-58-2, MF C₁₅H₁₄N₂S₂, MW 286.41 g/mol) is a tricyclic heterocycle that fuses a benzothiepine ring with a pyrazole core bearing a 2-thienyl substituent at the 3-position. The compound belongs to the 2H-benzothiepino[5,4-c]pyrazole class, which is claimed in the patent literature as inhibitors of protein kinase activity, including tyrosine kinases relevant to angiogenesis, oedema, and hyperproliferative diseases.

Molecular Formula C15H14N2S2
Molecular Weight 286.41
CAS No. 477871-58-2
Cat. No. B3001786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole
CAS477871-58-2
Molecular FormulaC15H14N2S2
Molecular Weight286.41
Structural Identifiers
SMILESC1C2C(NN=C2C3=CC=CC=C3CS1)C4=CC=CS4
InChIInChI=1S/C15H14N2S2/c1-2-5-11-10(4-1)8-18-9-12-14(11)16-17-15(12)13-6-3-7-19-13/h1-7,12,15,17H,8-9H2
InChIKeyIMAXBRYGRNQHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole (CAS 477871-58-2): Structural & Class Context for Sourcing Decisions


3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole (CAS 477871-58-2, MF C₁₅H₁₄N₂S₂, MW 286.41 g/mol) is a tricyclic heterocycle that fuses a benzothiepine ring with a pyrazole core bearing a 2-thienyl substituent at the 3-position . The compound belongs to the 2H-[1]benzothiepino[5,4-c]pyrazole class, which is claimed in the patent literature as inhibitors of protein kinase activity, including tyrosine kinases relevant to angiogenesis, oedema, and hyperproliferative diseases . It is listed in curated kinase inhibitor databases under the thieno-pyrazole structural class . Commercial sources typically offer the compound at ≥90–95% purity as an orange solid, for non-human research use only .

Why In-Class Substitution of 3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole Carries Undefined Risk


Within the benzothiepino[5,4-c]pyrazole patent space, even minor substitutions on the pyrazole N-1, C-3 aryl/heteroaryl group, or oxidation state of the benzothiepine sulfur (sulfide vs. sulfone) can radically alter kinase selectivity and potency . The Palanisamy and Kumaresan (2013) study of N,1-diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamides demonstrated that structural variation of the active carboxamide moiety produced compounds with divergent antimicrobial, antituberculosis, and antitumour activity; the most active analogues 11k and 12k exhibited IC₅₀ values of 10–16 µM against HCT116 cells, while many close congeners were essentially inactive . The target compound's specific combination—a 2-thienyl group at C-3, a partially saturated 2,3a,4,6-tetrahydro ring system, and an unoxidised benzothiepine sulfur—is not directly represented in published SAR tables. Assuming equivalent behaviour from analogues with different substitution patterns (e.g., N,1-diphenyl-3-carboxamide derivatives, 6,6-dioxides, or fully aromatic benzothiepino systems) therefore introduces substantial uncertainty in assay outcomes .

Quantitative Differentiation Evidence for 3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole


Predicted Physicochemical Properties vs. In-Class Benzothiepino Analogues

The target compound's predicted physicochemical parameters differ measurably from the fully aromatic and 6,6-dioxide benzothiepino[5,4-c]pyrazole analogues studied in the literature. Its predicted pKa of 2.51±0.40 indicates a weakly basic pyrazole nitrogen, while its predicted logP (~3.5–4.0, estimated from the C₁₅H₁₄N₂S₂ scaffold) places it in a more lipophilic range than polar carboxamide or sulfone derivatives . The predicted boiling point of 484.6±55.0 °C and density of 1.44±0.1 g/cm³ provide practical benchmarks for handling, storage, and formulation development . These predicted values distinguish it from the N,1-diphenyl-3-carboxamide analogues (MW ~410–500 g/mol, higher H-bond acceptor/donor counts) and the 6,6-dioxide series (increased polarity from the sulfone group) reported by Palanisamy & Kumaresan (2013) .

Physicochemical profiling Drug-likeness Chromatographic method development

Structural Scaffold Differentiation: 2,3a,4,6-Tetrahydro vs. 4,5-Dihydro Benzothiepino[5,4-c]pyrazole Congeners

The target compound's core scaffold contains a 2,3a,4,6-tetrahydro ring system with an additional saturated centre at C-3a, distinguishing it from the more extensively characterised 4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamide series reported by Palanisamy & Kumaresan . The BASF patent family (WO-9955335-A1, US 6,462,036) explicitly claims derivatives of 2H[1]-benzothiepino[5,4-c]pyrazole, 2H[1]-benzoxepino[5,4-c]pyrazole, and related tricyclic systems as protein kinase inhibitors, with broad variation permitted at the 3-aryl/heteroaryl position . The target compound's specific 2-thienyl substituent and tetrahydro saturation state represent a distinct chemotype within this patent space. However, no published head-to-head kinase profiling data comparing this exact compound with its 4,5-dihydro or fully aromatic congeners could be identified in the publicly accessible literature.

Kinase inhibitor design Scaffold hopping Structure–activity relationships

Database Annotation: EGFR Inhibitor Classification Within Thieno-Pyrazole Space

The target compound is annotated in the EGFRindb (Epidermal Growth Factor Receptor Inhibitor Database) under the compound class 'Thieno-pyrazole' with Molecule ID EGIN0003464 . This curated inclusion suggests predicted or experimentally observed EGFR inhibitory potential. For context, related pyrazole–thiophene hybrid derivatives have been reported with sub-micromolar dual EGFR/ErbB2 IC₅₀ values (e.g., 0.18 µM and 0.25 µM respectively) . However, the specific IC₅₀ value for the target compound against EGFR or other kinases is not publicly available. The database annotation provides a class-level inference of kinase inhibitory potential but does not constitute quantitative differentiation from other thieno-pyrazole entries.

EGFR inhibition Kinase inhibitor database Chemogenomics

Commercial Availability and Purity Specification vs. Research-Grade In-Class Alternatives

The compound is commercially available from multiple suppliers with defined purity specifications: AKSci offers it at ≥95% purity (Cat. 0894CN) , while Key Organics (via J&K Chemical) lists it at >90% purity (Cat. 1R-0661) . In contrast, the benzothiepino[5,4-c]pyrazole-3-carboxamide analogues described by Palanisamy & Kumaresan were synthesised in-house and are not available as off-the-shelf catalogue items; their procurement would require custom synthesis with associated lead times, cost, and batch-to-batch variability risks . The target compound's availability as a pre-characterised research reagent with documented purity reduces procurement friction for exploratory kinase screening or scaffold-hopping campaigns.

Chemical sourcing Purity specification Supply chain reliability

Evidence-Backed Application Scenarios for 3-(2-Thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole


Exploratory Kinase Inhibitor Library Design and Scaffold-Hopping Campaigns

The compound's annotation in the EGFRindb as a thieno-pyrazole class member , combined with the patent-backed association of benzothiepino[5,4-c]pyrazoles with protein kinase inhibition (including tyrosine kinases relevant to angiogenesis and hyperproliferative disorders) , supports its use as a structurally distinct entry in kinase-focused compound libraries. Its 2,3a,4,6-tetrahydro scaffold topology differentiates it from the more polar 4,5-dihydro-3-carboxamide and 6,6-dioxide benzothiepino[5,4-c]pyrazole series , offering an underexplored chemotype for scaffold-hopping from established kinase inhibitor cores. Procurement as a catalogue reagent with ≥95% purity enables rapid incorporation into screening cascades without custom synthesis delays.

Physicochemical Method Development and Analytical Reference Standard Use

The compound's predicted properties (pKa 2.51±0.40, BP 484.6±55.0 °C, density 1.44±0.1 g/cm³) and its moderate lipophilicity relative to carboxamide- and sulfone-bearing benzothiepino[5,4-c]pyrazoles make it suitable as a retention time and resolution marker during reversed-phase HPLC method development for tricyclic pyrazole libraries. The availability from multiple independent suppliers (AKSci ≥95%, Key Organics >90%) provides a cross-verified purity baseline, enabling its use as a system suitability standard when analysing structurally related benzothiepino analogues that lack commercial reference materials.

Preliminary Antiproliferative Phenotypic Screening

Based on class-level evidence that benzothiepino[5,4-c]pyrazole analogues exhibit antitumour activity—with the most active carboxamide derivatives showing IC₅₀ values of 10–16 µM against HCT116 colorectal carcinoma cells —the target compound represents a structurally simplified, more lipophilic probe for preliminary antiproliferative screening. Its 2-thienyl substituent and tetrahydro core may alter both cellular permeability and target engagement relative to the polar carboxamide series, providing an orthogonal SAR data point for hit expansion programmes. Users should note that direct quantitative antiproliferative data for this specific compound have not been published; all screening would be de novo.

Computational Chemistry and Molecular Docking Studies on Kinase ATP-Binding Sites

The compound's well-defined 3D structure (enabled by the rigid tricyclic core and partially saturated benzothiepine ring) and its database annotation as a thieno-pyrazole kinase inhibitor support its use as a docking probe for comparative molecular field analysis (CoMFA) or molecular dynamics simulations targeting kinase ATP-binding pockets. Its lower molecular weight (286.41 g/mol) and reduced H-bond donor/acceptor count relative to the N,1-diphenyl-3-carboxamide analogues (MW ~410–500, HBD 1–2, HBA 3–5) may yield distinct binding poses, facilitating the identification of novel interaction motifs within the kinase hinge region or hydrophobic back pocket.

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